molecular formula C9H15ClN4O2 B2462985 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1706435-30-4

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2462985
CAS RN: 1706435-30-4
M. Wt: 246.7
InChI Key: FJOITCZVYPYVTG-UHFFFAOYSA-N
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Description

The compound “1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, an oxadiazole ring, and an aminoethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and oxadiazole rings would give the molecule a certain degree of rigidity, while the aminoethyl group would provide some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and oxadiazole rings could affect its solubility and stability, while the aminoethyl group could influence its reactivity .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

1-[3-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6(14)13-4-7(5-13)9-11-8(2-3-10)12-15-9/h7H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSJEHWPTUNPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C2=NC(=NO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

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